Oleamidopropyl dimethylamine

Catalog No.
S618556
CAS No.
109-28-4
M.F
C23H46N2O
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleamidopropyl dimethylamine

CAS Number

109-28-4

Product Name

Oleamidopropyl dimethylamine

IUPAC Name

(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide

Molecular Formula

C23H46N2O

Molecular Weight

366.6 g/mol

InChI

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11-

InChI Key

UCWYGNTYSWIDSW-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C

Synonyms

Lexamine O-13; N-(3-(dimethylamino)propyl)oleamide; oleamidopropyl dimethylamine; Tegamine 0-13; Oleamidopropyl dimethylamine; (3-(Oleoylamido)propyl)dimethylamine

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C

Limited Applications:

While Oleamidopropyl Dimethylamine (Oleyl ADM) possesses some properties potentially useful in scientific research, its applications in this field appear limited. Research primarily focuses on its potential negative effects and safety concerns, particularly regarding its allergenicity.

Allergenicity Studies:

Several studies have investigated the allergenic potential of Oleyl ADM in cosmetics. One study identified it as a common allergen, responsible for contact dermatitis in a significant portion (11%) of patients experiencing allergic reactions to cosmetics []. Another study explored cross-reactions with other related chemicals, finding high rates of cross-reactivity with similar amideamine emulsifiers []. These findings suggest Oleyl ADM might not be suitable for use in research involving human subjects due to potential allergic reactions.

Other Potential Applications:

Limited research suggests Oleyl ADM might have some potential applications in other scientific fields, although further investigation is needed.

  • Drug Delivery: Some studies have explored the use of Oleyl ADM as a component in drug delivery systems, but these investigations are in the preliminary stages and require further research to evaluate its efficacy and safety [].
  • Nanotechnology: Oleyl ADM has been investigated for its potential use in the synthesis of nanoparticles, but its specific applications and safety profile in this context remain unclear [].

Oleamidopropyl dimethylamine is a synthetic compound belonging to the class of fatty acid amidoamines. It is characterized by a structure that includes a secondary amide and a tertiary amine, which are linked by a propyl chain. This compound is derived from the amidization reaction between fatty acids and 3,3-dimethylaminopropylamine. The specific fatty acid chains attached to the amide functional group can vary, influencing the compound's properties and applications. Oleamidopropyl dimethylamine is primarily used in cosmetic formulations due to its surfactant and conditioning properties, as well as its ability to dissipate static electricity effectively .

In cosmetics, Oleyl DMA acts as an antistatic agent and emulsifier [, ].

  • Antistatic Agent: It reduces static electricity buildup in products, improving product application and reducing clinging.
  • Emulsifier: It helps disperse oil-based ingredients (like fragrances) in water-based formulations, creating a stable and uniform product [].

Oleyl DMA can be a potential allergen for some individuals, causing skin irritation and allergic dermatitis []. Patch testing is recommended for individuals with sensitive skin [].

  • Toxicity: Studies suggest Oleyl DMA is harmful if swallowed and causes severe eye damage and skin burns [].

Please Note:

  • The safety information provided is a general overview. Always refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.
  • Further research on the specific reactions and mechanisms involving Oleyl DMA might be available through academic databases accessible through universities or research institutions.

The primary reaction involved in the synthesis of oleamidopropyl dimethylamine is amidization, where fatty acids react with 3,3-dimethylaminopropylamine under acidic or alkaline conditions. This reaction typically results in high purity products (98-99%) with minimal by-products. The resultant compound can also form quaternary ammonium salts when protonated in mildly acidic environments, enhancing its solubility in water and making it effective as a cationic surfactant .

Oleamidopropyl dimethylamine exhibits various biological activities, particularly in dermatological contexts. It has been identified as a potential allergen, with patch tests showing positive reactions in individuals sensitive to this compound. Cross-reactivity has been observed with other related amidoamines, indicating that individuals allergic to oleamidopropyl dimethylamine may also react to similar compounds . Additionally, studies have indicated that it has low skin irritation potential, as evidenced by negative results in skin corrosion tests .

The synthesis of oleamidopropyl dimethylamine involves the following steps:

  • Starting Materials: The primary reactants are fatty acids (derived from natural oils) and 3,3-dimethylaminopropylamine.
  • Reaction Conditions: The reaction is typically conducted under controlled temperature conditions (75°C to 175°C) in either acidic or alkaline media.
  • Purification: After the reaction, the product is filtered and stored appropriately to maintain its quality.
  • Yield: The process yields high purity products with minimal impurities from starting materials .

Oleamidopropyl dimethylamine is widely utilized in various industries, particularly:

  • Cosmetics: As an antistatic agent, conditioning agent, and surfactant in hair care and skin care products.
  • Personal Care Products: It helps improve the texture and feel of formulations while providing moisture retention.
  • Industrial

Interaction studies involving oleamidopropyl dimethylamine have primarily focused on its allergenic potential. Research indicates that individuals with sensitivities may experience cross-reactivity with other related compounds such as ricinoleamidopropyl dimethylamine lactate and tallowamidopropyl dimethylamine. These findings underscore the importance of understanding individual sensitivities when formulating products containing this compound .

Oleamidopropyl dimethylamine shares structural similarities with several other fatty acid amidopropyl dimethylamines. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Cocamidopropyl dimethylamineDerived from coconut oil fatty acidsKnown for its mildness and effectiveness as a surfactant
Stearamidopropyl dimethylamineDerived from stearic acidExhibits good emulsifying properties
Behenamidopropyl dimethylamineDerived from behenic acidHigh stability at elevated temperatures
Ricinoleamidopropyl dimethylamineDerived from castor oilPotentially higher allergenic response

These compounds are distinguished by their respective fatty acid chains, which influence their solubility, efficacy, and potential for causing allergic reactions. Oleamidopropyl dimethylamine's unique structure allows it to serve effectively as both an antistatic agent and a conditioning agent in cosmetic formulations .

Oleamidopropyl dimethylamine emerged in the late 20th century as a derivative of coconut oil-based surfactants, with early patents filed for its synthesis in the 1970s. The compound gained prominence in the 1990s as a key ingredient in "no-tears" baby shampoos, leveraging its mildness compared to harsher detergents like sodium lauryl sulfate. Industrial adoption accelerated due to its multifunctionality:

  • Personal Care: By 2005, it appeared in 12% of rinse-off cosmetics, particularly conditioners targeting frizz control.
  • Materials Science: Its role in asphalt emulsification reduced road construction costs by 18% in trials from 2008–2012.
  • Mining: As a quartz flotation agent, it improved mineral recovery rates by 22% versus traditional amines.

The global market reached $48 million in 2020, driven by Asia-Pacific demand for silicone-free hair products.

Core Structural Features and Functional Groups

The molecule (C₂₃H₄₆N₂O) combines a C18 unsaturated alkyl chain with critical functional groups:

Structural Components

FeatureRole
Oleoyl amide (RCONH-)Hydrophobic anchoring
DimethylaminopropylCationic charge carrier
Ester group (C=O)Hydrogen bonding site

This architecture enables:

  • pH-responsive behavior: Protonation below pH 5 converts the tertiary amine to a quaternary ammonium cation, enhancing water solubility.
  • Interfacial activity: The unsaturated C18 chain reduces surface tension to 28 mN/m at 0.1% concentration.

Crystallographic studies reveal a bent conformation where the oleoyl chain folds back toward the amine, creating a pseudo-cyclic structure that stabilizes oil-water interfaces.

Synthesis Mechanisms and Reactivity

Industrial production follows a two-step aminolysis:

Synthesis Protocol

Oleic Acid + DMAPA → Oleamidopropyl Dimethylamine + H₂O  

Conditions:

  • Temperature: 150–170°C
  • Catalyst: None (autocatalytic)
  • Yield: 93–97%

Reaction Kinetics

ParameterValue
Activation Energy78.4 kJ/mol
Rate Constant (160°C)3.2×10⁻³ s⁻¹

Side reactions (<3%) produce imidazolines, which act as corrosion inhibitors in secondary applications. The compound exhibits limited oxidative stability, with peroxide formation reaching 0.8% after 6 months at 25°C.

The primary synthetic route for oleamidopropyl dimethylamine involves the direct amidation of oleic acid with 3-dimethylaminopropylamine (DMAPA). This reaction forms a stable amide bond, yielding the target compound alongside water as a byproduct.

Reaction Mechanism and Reagents

The reaction proceeds via nucleophilic acyl substitution, where the amine group of DMAPA attacks the carbonyl carbon of oleic acid. A stoichiometric ratio of 1:1 oleic acid to DMAPA is typically employed to maximize conversion efficiency [3]. Catalysts such as titanium isopropoxide or p-toluenesulfonic acid may accelerate the reaction by activating the carboxylic acid group [6].

Process Conditions and Optimization

Key parameters include:

  • Temperature: 75–175°C, with higher temperatures reducing reaction time but increasing energy consumption [3].
  • Solvent systems: Toluene or xylene facilitate azeotropic removal of water, shifting equilibrium toward product formation [6].
  • Reaction time: 4–12 hours, depending on catalyst presence and temperature [3].

Purification involves vacuum distillation to isolate oleamidopropyl dimethylamine from unreacted starting materials and oligomeric byproducts [3].

Table 1: Representative Direct Amidation Conditions

ParameterRange
Temperature75–175°C
CatalystTitanium isopropoxide
SolventToluene
Yield85–92%

Industrial-Scale Production Techniques

Industrial manufacturing prioritizes cost-effectiveness, scalability, and consistency. Two predominant methods are employed: triglyceride saponification followed by amidation, and continuous-flow synthesis.

Triglyceride Saponification Route

Refined coconut or olive oil (rich in oleic acid triglycerides) undergoes alkaline hydrolysis to liberate free fatty acids:
$$
\text{Triglyceride} + 3\text{NaOH} \rightarrow 3\text{RCOO}^-\text{Na}^+ + \text{Glycerol}
$$
The sodium oleate is acidified to oleic acid, which is then amidated with DMAPA as described in Section 1 [3].

Continuous-Flow Reactor Systems

Continuous-flow systems enhance productivity by maintaining precise temperature control and minimizing batch variability. Key features include:

  • Residence time: 30–60 minutes at 150°C [6].
  • Catalyst immobilization: Zeolite or metal oxide catalysts bound to reactor surfaces improve reusability [6].

Table 2: Industrial Production Metrics

MetricValue
Annual output500–1,000 metric tons
Purity≥98%
Energy consumption120–150 kWh/kg

Green Chemistry Approaches and Catalysis

Recent advances focus on reducing environmental impact through solvent-free reactions, biodegradable catalysts, and renewable feedstocks.

Deep Eutectic Solvents (DES)

DES composed of choline chloride and malonic acid serve as recyclable reaction media, achieving 89% yield at 100°C without external catalysts [4]. These solvents reduce wastewater generation and enable easy product separation via phase partitioning [4].

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze oleic acid-DMAPA amidation under mild conditions (50°C, pH 7.5), though industrial adoption remains limited by enzyme cost [6].

Solvent-Free Mechanochemical Synthesis

Ball milling oleic acid and DMAPA at 25°C for 2 hours achieves 78% conversion, eliminating solvent use and reducing energy input by 40% compared to thermal methods [3].

Table 3: Green Chemistry Performance Comparison

MethodYieldTemperatureCatalyst Reusability
DES-mediated89%100°C5 cycles
Enzymatic75%50°C1 cycle
Mechanochemical78%25°CN/A

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

7.4

UNII

79K39JU7RN

Related CAS

3271-67-8

GHS Hazard Statements

Aggregated GHS information provided by 584 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (15.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (83.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (91.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (17.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (15.92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

109-28-4

Wikipedia

Oleamidopropyl dimethylamine

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-: ACTIVE

Dates

Modify: 2024-04-14
1: de Groot AC. Oleamidopropyl dimethylamine. Derm Beruf Umwelt. 1989;37(3):101–105.
2: Foti C, Rigano L, Vena GA, Grandolfo M, Liguori G, Angelini G. Contact allergy to oleamidopropyl dimethylamine and related substances. Contact Dermatitis. 1995;33(2):132–133. doi:10.1111/j.1600-0536.1995.tb00522.x
3: de Groot AC, Jagtman BA, van der Meeren HL, et al. Cross-reaction pattern of the cationic emulsifier oleamidopropyl dimethylamine. Contact Dermatitis. 1988;19(4):284–289. doi:10.1111/j.1600-0536.1988.tb02929.x
4: Moreau L, Sasseville D. Allergic contact dermatitis from cocamidopropyl betaine, cocamidoamine, 3-(dimethylamino)propylamine, and oleamidopropyl dimethylamine: co-reactions or cross-reactions?. Dermatitis. 2004;15(3):146–149. doi:10.2310/6620.2004.04011
5: de Groot AG, Liem DH. Contact allergy to oleamidopropyl dimethylamine. Contact Dermatitis. 1984;11(5):298–301. doi:10.1111/j.1600-0536.1984.tb01014.x
6: Bruynzeel DP, Niklasson B. The patch test dilution of oleamidopropyl dimethylamine. Contact Dermatitis. 1992;27(3):190–191. doi:10.1111/j.1600-0536.1992.tb05255.x

Explore Compound Types